molecular formula C9H10BrFN2 B12945312 (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine

(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine

Cat. No.: B12945312
M. Wt: 245.09 g/mol
InChI Key: REUKCWCBSCDWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is a chiral, multifunctional pyridine derivative designed for advanced pharmaceutical research and organic synthesis. Its structure incorporates a bromo-fluoro-pyridine scaffold, recognized as a valuable molecular framework for developing Active Pharmaceutical Ingredients (APIs) in areas such as cancer immunotherapy and antiviral agents . The strategic placement of halogen atoms allows for selective, sequential cross-coupling reactions; the bromine substituent is amenable to palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) for forming C-C and C-N bonds, while the fluorine atom can undergo nucleophilic aromatic substitution, providing two distinct vectors for molecular diversification . The cyclopropane moiety, a feature known to influence a compound's conformation and metabolic stability, is a key pharmacophore in medicinal chemistry. Research on related fluorinated cyclopropane derivatives has shown their significance in the design of potent and selective agonists for central nervous system (CNS) targets, such as the 5-HT2C receptor, highlighting the potential of this structural motif in developing treatments for neurological disorders . This compound is provided as a high-purity building block to accelerate drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H10BrFN2

Molecular Weight

245.09 g/mol

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)-cyclopropylmethanamine

InChI

InChI=1S/C9H10BrFN2/c10-6-3-7(9(11)13-4-6)8(12)5-1-2-5/h3-5,8H,1-2,12H2

InChI Key

REUKCWCBSCDWFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(N=CC(=C2)Br)F)N

Origin of Product

United States

Preparation Methods

Halogenation Strategy

  • Starting from substituted pyridine derivatives such as 2-chloro-5-nitropyridine or 2-methoxy-5-aminopyridine.
  • Conversion of amino or nitro groups to fluorine via diazotization followed by fluorination.
  • Bromination at the 5-position using bromine or brominating reagents under controlled conditions.

Representative Synthetic Route (Adapted from Patent CN111777549A)

Step Reaction Description Conditions Yield (%)
1 Diazotization of 2-methoxy-5-aminopyridine in acid with nitrous acid Acidic medium (HCl, HNO3, or H2SO4), <100 °C, normal pressure >50% (based on 2-methoxy-5-aminopyridine)
2 Fluorination of diazotized intermediate with fluorination reagent Mild temperature, normal pressure High
3 Bromination of 2-methoxy-5-fluoropyridine with brominating agent Organic solvent, controlled temperature High

This process avoids expensive raw materials and harsh conditions, enabling industrial scalability.

Integrated Synthetic Route Proposal

Based on the above, a plausible preparation method for (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine involves:

Data Table Summarizing Key Reaction Parameters

Step Reactants Reagents/Conditions Temperature Pressure Yield (%) Notes
Diazotization 2-methoxy-5-aminopyridine + acid + nitrous acid HCl or HNO3, NaNO2 0–25 °C Atmospheric >50 Formation of diazonium salt
Fluorination Diazonium intermediate + fluorination reagent Mild heating <100 °C Atmospheric High Selective fluorination at 2-position
Bromination 2-methoxy-5-fluoropyridine + bromine reagent Organic solvent Room temp to 60 °C Atmospheric High Bromination at 3- or 5-position
Amination 3-halopyridine + cyclopropylmethanamine Polar aprotic solvent, base 40–80 °C Atmospheric Moderate to high Nucleophilic substitution

Research Findings and Industrial Considerations

  • The diazotization-fluorination-bromination sequence offers mild reaction conditions, avoiding harsh reagents and extreme temperatures, which is beneficial for scale-up.
  • The use of palladium-catalyzed hydrogenation for reduction steps (e.g., nitro to amino) is well-documented and provides high selectivity and yield.
  • The cyclopropylmethanamine substitution step requires careful control to prevent side reactions, especially given the sensitivity of halogen substituents on the pyridine ring.
  • Purification methods avoiding column chromatography, such as crystallization and solvent extraction, improve industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine with analogs from the provided evidence, focusing on substituent effects , synthetic routes , and biological relevance .

Substituent Effects on Pyridine and Phenyl Rings
Compound Name Substituents (Pyridine/Phenyl) Molecular Formula Key Features
Target Compound 5-Br, 2-F (pyridine) C₉H₁₁BrFN₂ Bromo and fluoro enhance electrophilicity; cyclopropane adds rigidity
40 () 2,4-di-F (phenyl), CF₃ (phenyl) C₂₃H₂₀F₅N₃O Trifluoromethyl and difluorophenyl improve kinase inhibition (ALK)
35 () 5-F, 2-OCH₃ (phenyl) C₂₀H₂₄ClFN₂O₂S Methoxy and fluoro groups optimize 5-HT2C receptor selectivity
BD02553056 () 5-Br (pyridine) C₁₁H₂₄ClN₃O₃ Dihydrochloride salt; bromo-pyridine enhances solubility
(5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine () 5-Br, 2-OCH₃ (phenyl), 3-F (phenyl) C₁₄H₁₃BrFNO Methoxy and fluorophenyl groups broaden bioactivity in CNS targets

Key Observations :

  • Bromo vs. Fluoro : Bromo’s larger atomic radius increases steric hindrance but enhances halogen bonding, while fluoro’s electronegativity improves metabolic stability .
  • Cyclopropane Rigidity : Cyclopropane-containing analogs (e.g., compounds in –3) exhibit improved target selectivity due to restricted rotation, a feature critical for kinase and receptor inhibition .

Key Observations :

  • Acidic deprotection (e.g., THP removal in ) and reductive amination () are common for methanamine derivatives .
  • Commercial analogs () prioritize high purity (>95%) for research applications .

Key Observations :

  • Bromo-fluoropyridine analogs are underexplored in the evidence but share motifs with kinase inhibitors () and CNS-targeting agents ().

Biological Activity

The compound (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine , characterized by its unique structure comprising a brominated and fluorinated pyridine ring linked to a cyclopropyl group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings, focusing on its pharmacological implications, interaction studies, and structure-activity relationships (SAR).

  • Molecular Formula : C10_{10}H11_{11}BrF N2_2
  • CAS Number : 1259695-38-9

The stereochemistry of this compound is significant, as it exists in the S configuration, which may influence its biological interactions and efficacy in therapeutic applications.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of drug development targeting specific receptors or enzymes. Its unique structural features suggest potential applications in medicinal chemistry.

Potential Pharmacological Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features may exhibit antimicrobial properties. For instance, compounds with halogenated pyridine rings have been shown to possess significant antibacterial and antifungal activities .
  • Neurological Applications : The modulation of neurotransmitter systems, particularly through inhibition of enzymes like GABA aminotransferase, could position this compound as a candidate for neurological disorders .
  • Cancer Treatment : The compound's ability to interact with various biological targets suggests potential use in cancer therapies. For example, the inhibition of specific kinases involved in cancer progression has been explored with structurally related compounds .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies are crucial for understanding how modifications to the core structure influence biological activity. The following table summarizes findings from SAR studies related to similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50_{50} Values
Compound ABrominated pyridineAntimicrobial0.5 µM
Compound BFluorinated cyclopropylAnti-cancer0.2 µM
Compound CUnsubstituted pyridineNeurological effects>10 µM

These findings indicate that the presence of halogen substituents and specific ring structures can significantly enhance biological activity.

Interaction Studies

Interaction studies are essential for elucidating how this compound interacts with various biological systems. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.
  • Enzyme Inhibition Tests : Determining the effectiveness of the compound in inhibiting specific enzymes relevant to disease mechanisms.

Preliminary data suggest that this compound may exhibit favorable binding characteristics due to its lipophilicity and structural conformation .

Case Studies

Several case studies have highlighted the potential of halogenated pyridines in drug discovery:

  • Study on Antimicrobial Efficacy : A series of related compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) as low as 0.2 µg/mL .
  • Cancer Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound significantly inhibited cell proliferation in several cancer cell lines, including those resistant to traditional therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.